Methyl 3-oxocyclohexanecarboxylate

Biocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9) is a cyclic β-ketoester with molecular formula C₈H₁₂O₃ and molecular weight 156.18 g/mol. The compound features a cyclohexane ring bearing a ketone at the 3-position and a methyl carboxylate ester at the 1-position.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 13148-83-9
Cat. No. B080407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxocyclohexanecarboxylate
CAS13148-83-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(=O)C1
InChIInChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3
InChIKeyMAEFSJWFUPHVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9) Procurement Guide: Molecular Specifications and Commercial Availability


Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9) is a cyclic β-ketoester with molecular formula C₈H₁₂O₃ and molecular weight 156.18 g/mol . The compound features a cyclohexane ring bearing a ketone at the 3-position and a methyl carboxylate ester at the 1-position . It is a colorless to light yellow liquid at ambient temperature, with a boiling point of 121–123 °C at 16 Torr and a density of 1.111 ± 0.06 g/cm³ (predicted) . The compound is classified under HS Code 2918300090 and carries GHS hazard warnings including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why Generic Substitution Fails for Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9) in Synthetic Workflows


Methyl 3-oxocyclohexanecarboxylate cannot be interchanged with structurally related analogs without compromising synthetic outcomes. Unlike ethyl 3-oxocyclohexanecarboxylate (CAS 33668-25-6, boiling point 248.8 °C), the methyl ester variant offers lower steric hindrance at the ester moiety, which influences reactivity in nucleophilic additions and enzymatic transformations . More critically, the compound serves as a prochiral precursor that can be enzymatically reduced to enantiomerically pure (S)- or (R)-methyl 3-hydroxycyclohexanecarboxylate derivatives—a transformation that has been scaled to 100 g for pharmaceutical route scouting [1]. The corresponding acid (3-oxocyclohexanecarboxylic acid, CAS 16205-98-4) and nitrile (3-oxocyclohexanecarbonitrile) lack the methyl ester functionality required for certain downstream coupling reactions and exhibit different partitioning behavior in biphasic reaction systems. Furthermore, the thermodynamic instability of the conjugated 2-oxo isomer (methyl 2-oxocyclohexanecarboxylate) renders that alternative route unfavorable, confirming that the 3-oxo regiochemistry is essential for target synthetic sequences .

Quantitative Differentiation Evidence for Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9) Versus Analogs


Enzymatic Enantioselective Reduction: Methyl Ester Achieves >99% ee for Chiral Cyclohexanone Building Blocks

Methyl 3-oxocyclohexanecarboxylate undergoes enzymatic enantioselective reduction using NADH in aqueous buffer to yield methyl (1R)-3-oxocyclohexane-1-carboxylate with >99% enantiomeric excess (ee) . This transformation has been demonstrated using enoate reductases and lipases as robust catalysts, enabling production of chiral intermediates at scales up to 100 g for drug manufacturing route scouting [1]. The corresponding ethyl ester and free acid analogs either exhibit lower enantioselectivity under identical biocatalytic conditions or require resolution with chiral auxiliaries (e.g., brucine for the acid), which introduces additional synthetic steps and reduces atom economy.

Biocatalysis Asymmetric Synthesis Pharmaceutical Intermediates

Commercial Purity Tiering: 98% (GC) Versus Standard 95% Specifications

Commercial suppliers offer methyl 3-oxocyclohexanecarboxylate at multiple purity grades, with quantifiable differences impacting downstream applications. AKSci provides the compound at 98% minimum purity (GC-verified), whereas standard catalog offerings from Sigma-Aldrich (95%), Fluorochem (97%), ChemScene (≥97%), and Aladdin Scientific (≥96%) reflect varying analytical rigor . The 98% GC specification is critical for applications requiring precise stoichiometric control, such as multi-step pharmaceutical intermediate synthesis where impurities exceeding 2% can lead to cumulative side-product formation.

Quality Control Procurement Analytical Chemistry

Physical State and Storage Stability: Liquid Form with Room Temperature Storage

Methyl 3-oxocyclohexanecarboxylate is supplied as a liquid at 20 °C, with a density of 1.1 g/cm³ and refractive index of 1.46 . This physical state contrasts with the corresponding free acid (3-oxocyclohexanecarboxylic acid), which is a solid requiring dissolution before use in many synthetic protocols. The compound is stable under sealed, dry conditions at room temperature, with Sigma-Aldrich recommending 2-8 °C for long-term storage . The liquid form enables direct volumetric dispensing, reducing handling time compared to solid analogs that require weighing and dissolution steps.

Storage Stability Logistics Formulation

Procurement Economics: Price-Volume Scaling Across Supplier Tiers

Procurement cost analysis reveals significant tiered pricing that influences sourcing strategy. CymitQuimica offers the compound at €54.00/g (1g scale) and €261.00/25g, while Fluorochem lists at £18.00/g and £327.00/25g . Macklin (via ChemDict) provides 96% purity at RMB 154.00/g, scaling to RMB 2,665.00/25g [1]. The pricing spread between European and Asian suppliers exceeds 40% at the 25g scale, a factor that procurement teams must weigh against shipping lead times (Fluorochem UK stock: next day; China stock: 10-14 days) .

Procurement Cost Analysis Supply Chain

Application Scenarios for Methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9) Based on Quantitative Differentiation Evidence


Pharmaceutical Route Scouting: Chiral 1,3-Substituted Cyclohexanone Building Blocks

Methyl 3-oxocyclohexanecarboxylate is the preferred starting material for biocatalytic synthesis of enantiomerically pure (S)- and (R)-methyl 3-hydroxycyclohexanecarboxylate derivatives. The compound's >99% ee reduction capability under enzymatic conditions (NADH, pH 7.5, 30 °C) combined with demonstrated 100 g scale-up using enoate reductases and lipases [1] makes it the optimal choice for pharmaceutical route scouting where chiral cyclohexanone intermediates are required. Procurement of the 98% (GC) grade from AKSci is recommended for these applications to minimize impurity interference with enzyme activity .

Multi-Step Organic Synthesis Requiring Precise Stoichiometric Control

For synthetic sequences involving nucleophilic additions to the ketone or ester functionalities, the 98% (GC) purity grade provides the stoichiometric precision necessary to avoid cumulative side-product formation across multiple steps. The liquid physical form enables direct volumetric dispensing, reducing handling errors in automated synthesis platforms. The compound's room temperature stability under sealed, dry conditions [1] simplifies storage logistics compared to analogs requiring cold-chain maintenance.

Pilot-Scale Synthesis with Time-Sensitive Procurement Requirements

When rapid availability outweighs per-unit cost, procurement from Fluorochem (UK stock, next-day delivery) at £327.00/25g provides immediate access for time-sensitive pilot batches . For cost-sensitive projects with longer lead time tolerance, Macklin's 96% grade at RMB 2,665.00/25g [1] offers >40% cost savings at the 25g scale. The compound's liquid state and room temperature shipping classification minimize specialized packaging requirements and associated HazMat fees.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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